6-(4-t-Butylsulfamoylphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-t-Butylsulfamoylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tert-butylsulfamoyl group: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group.
Attachment to the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the nicotinic acid moiety: The phenyl ring with the tert-butylsulfamoyl group is then coupled with a nicotinic acid derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-t-Butylsulfamoylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-t-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes.
Receptor binding: The compound may bind to specific receptors, leading to changes in cellular signaling and function.
Redox reactions: As a derivative of nicotinic acid, it may participate in redox reactions, influencing cellular oxidative stress and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-t-Butylsulfamoylphenyl)nicotinic acid: A closely related compound with similar structural features.
Nicotinic acid derivatives: Other derivatives of nicotinic acid with various substituents on the phenyl ring.
Uniqueness
6-(4-t-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its pharmacokinetic profile compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
6-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-7-4-11(5-8-13)14-9-6-12(10-17-14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKWNXCYIGQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.